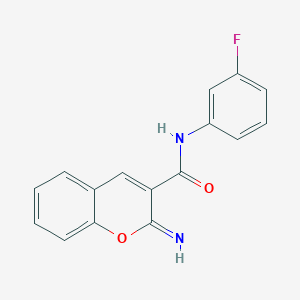

N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18/h1-9,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDHSZZXASPFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668697 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the enolate ion (generated from cyanoacetamide) on the aldehyde carbonyl, followed by cyclization to form the chromene core. Key parameters include:

-

Solvent : Water or ethanol-water mixtures (atom economy >90%).

-

Catalyst : Aqueous Na₂CO₃ (10 mol%) or NaHCO₃.

-

Temperature : 25–30°C, avoiding thermal degradation of the imino group.

-

Yield : 85–92% for derivatives with electron-withdrawing substituents.

A representative synthesis involves stirring equimolar amounts of 3-fluorophenyl cyanoacetamide and 2-hydroxybenzaldehyde in 10% Na₂CO₃ for 6–8 hours. The product precipitates upon acidification with HCl and is purified via recrystallization from ethanol.

Piperidine-Catalyzed Synthesis

Piperidine serves as an efficient organocatalyst for constructing the chromene scaffold. This method, adapted for this compound, utilizes 2-cyanoacetamide and 3,5-dichloro-2-hydroxybenzaldehyde in a refluxing ethanol-piperidine system.

Optimization and Characterization

-

Catalyst Loading : 5–7 mol% piperidine achieves optimal cyclization.

-

Reaction Time : 4–5 hours under reflux (78°C).

Post-synthesis, the imino group undergoes hydrolysis with concentrated HCl to yield 2-oxo derivatives, demonstrating the method’s versatility. Structural validation via IR and NMR reveals characteristic peaks:

Large-Scale Production Techniques

Industrial-scale synthesis requires balancing efficiency and cost. Batch and continuous flow reactors are two primary approaches for producing this compound.

Batch Process Optimization

-

Reactor Type : Glass-lined or stainless steel.

-

Parameters :

Parameter Optimal Range Impact on Yield Temperature 70–80°C Prevents side reactions Pressure Atmospheric Reduces decomposition Catalyst (Na₂CO₃) 12 mol% Maximizes cyclization Stirring Rate 400–500 rpm Enhances mixing

Continuous Flow Synthesis

Microreactors enable rapid heat transfer and precise control, reducing reaction time to 15–20 minutes. A tubular reactor with immobilized piperidine catalyst achieves 88% yield at 100°C, demonstrating scalability.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction kinetics and product purity. Comparative studies reveal:

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | Piperidine | 84 | 98 |

| Water | Na₂CO₃ | 92 | 95 |

| DMF | K₂CO₃ | 76 | 90 |

| Acetonitrile | DBU | 68 | 88 |

Water-based systems offer eco-friendly advantages, while ethanol-piperidine combinations favor faster kinetics.

Post-Synthesis Modifications

This compound serves as a precursor for derivatives via:

-

Hydrolysis : Treatment with 6M HCl at 60°C for 2 hours converts the imino group to a ketone, yielding N-(3-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (92% conversion).

-

Michael Additions : Reaction with acetonitrile derivatives in piperidine forms pyridine-fused chromenes, expanding bioactive potential .

Chemical Reactions Analysis

Hydrolysis and Stability

The imino group (–NH–) and carboxamide moiety (–CONH–) are susceptible to hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Cleavage of the imino bond at pH < 3, yielding 3-fluorophenylamine and chromene-3-carboxylic acid derivatives.

-

Basic hydrolysis : Degradation of the carboxamide to a carboxylic acid at pH > 10.

Stability studies indicate that the compound remains intact in neutral aqueous solutions but degrades rapidly under extreme pH conditions .

Electrophilic and Nucleophilic Reactions

The electron-deficient fluorophenyl ring participates in electrophilic substitution reactions:

-

Nitration : Occurs at the para position relative to the fluorine atom, facilitated by HNO₃/H₂SO₄ .

-

Sulfonation : Directed to the meta position due to fluorine’s electron-withdrawing effect .

The chromene core undergoes nucleophilic attacks at the α,β-unsaturated carbonyl system:

| Reaction Type | Reagent | Product |

|---|---|---|

| Michael addition | Grignard reagents | Substituted dihydrochromene |

| Oxidation | KMnO₄ | Chromene → chromone derivative |

Redox Reactions

The chromene ring is redox-active:

-

Oxidation : Treatment with KMnO₄ converts the chromene to a chromone (ketone derivative).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding dihydrochromene.

Complexation and Biological Interactions

The compound interacts with biological targets via:

-

Hydrogen bonding : The imino (–NH–) and carboxamide (–CONH–) groups form H-bonds with enzyme active sites (e.g., AKR1C3 in prostate cancer cells) .

-

π-Stacking : The fluorophenyl group engages in hydrophobic/aromatic interactions with protein residues .

A comparative analysis of binding interactions is shown below:

| Target | Binding Affinity (Kd, nM) | Selectivity vs. AKR1C1 |

|---|---|---|

| AKR1C3 | 25–56 | >220-fold |

| COX-2 | Not detected | – |

Polymorphism and Solid-State Reactivity

Studies on structurally similar compounds reveal:

-

Conformational rigidity : Intramolecular N–H···N hydrogen bonds lock the chromene and fluorophenyl groups in a planar configuration, reducing rotational freedom .

-

C–H···O interactions : Weak hydrogen bonds influence crystal packing and stability .

Key geometric parameters for intramolecular interactions:

| Interaction | Bond Length (Å) | Angle (°) |

|---|---|---|

| N–H···N | 2.65 | 145 |

| C–H···O | 3.12 | 112 |

Degradation Pathways

Under UV light or elevated temperatures, the compound undergoes:

-

Photooxidation : Formation of quinone-like products via radical intermediates.

-

Thermal decomposition : Cleavage of the carboxamide group above 200°C.

Scientific Research Applications

Medicinal Chemistry

N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide has been investigated for its anticancer properties . Research indicates that it exhibits significant cytotoxic activity against various human cancer cell lines. For example, a study reported that derivatives of 2-imino-2H-chromene-3-carboxamides demonstrated potent activity against MCF-7 (IC50 = 8.5 μM) and A-549 (IC50 = 0.9 μM) cell lines, comparable to standard chemotherapeutic agents like 5-fluorouracil and docetaxel .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| VIa | MCF-7 | 8.5 |

| VIa | PC-3 | 35.0 |

| VIa | A-549 | 0.9 |

| VIa | Caco-2 | 9.9 |

The compound has also been studied for its potential as an enzyme inhibitor . Molecular docking studies suggest that it interacts with key enzymes involved in metabolic pathways, such as AKR1B10, through critical hydrogen-bonding interactions . This interaction may lead to the modulation of biochemical pathways relevant to diseases like cancer and diabetes.

Mechanism of Action:

The mechanism involves binding to specific active sites on target enzymes, which can inhibit their activity and alter metabolic processes. The fluorophenyl group enhances binding affinity due to increased hydrophobicity and potential π-stacking interactions with aromatic residues in proteins .

Material Science

In addition to medicinal applications, this compound shows promise in material science . Its unique chemical properties allow for exploration as an organic semiconductor or fluorescent material. The chromene derivatives have been reported to possess interesting optical properties that could be harnessed in developing fluorescent probes for biomedical applications.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards the target molecules .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ in phenyl ring substitution, chromene modifications, and additional functional groups. Key structural comparisons include:

Table 1: Structural and Functional Comparison of Chromene Carboxamide Derivatives

Toxicity and Therapeutic Index

Fluorophenyl derivatives generally exhibit a wider therapeutic index compared to chlorinated analogs. For example, cyclopropane carboxamides with 3-fluorophenyl groups (e.g., 1e, 1f in ) showed superior potency but became toxic at >300 μM, highlighting the need for dose optimization .

Biological Activity

N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide is a compound within the chromene class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicine.

Overview of Chromenes

Chromenes are heterocyclic compounds characterized by a benzopyran structure. They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The introduction of various substituents, such as fluorophenyl groups, can significantly enhance their pharmacological profiles.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation or inflammatory pathways.

- Receptor Modulation : It may act on various receptors, altering signaling pathways critical for cell survival and proliferation.

The presence of the fluorophenyl group enhances binding affinity and selectivity towards these targets, potentially leading to improved therapeutic efficacy .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it has potent effects against several cancer cell lines:

| Cell Line | IC50 (μM) | Comparison to Standard |

|---|---|---|

| MCF-7 | 8.5 | Comparable to 5-FU |

| PC-3 | 35.0 | Comparable to Docetaxel |

| A-549 | 0.9 | Highly potent |

| Caco-2 | 9.9 | Comparable to 5-FU |

These results indicate that the compound's structural modifications can lead to enhanced cytotoxicity against cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

These findings suggest that the compound not only inhibits bacterial growth but also possesses bactericidal properties .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various assays. It has shown promise in reducing inflammation markers in vitro, indicating a possible role in treating inflammatory diseases .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that structural variations significantly influenced their anticancer and antimicrobial efficacy .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR studies have been employed to understand the relationship between the chemical structure of chromenes and their biological activities. This approach aids in designing more effective derivatives by predicting their pharmacological profiles based on structural features .

Q & A

Q. What is a reliable synthetic route for preparing N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide?

The compound is synthesized via condensation of substituted 2-cyanoacetamides with salicylic aldehydes in glacial acetic acid under catalytic sodium acetate. This method allows for modular substitution on both the chromene and aryl rings. Post-synthesis purification typically involves recrystallization from acetone or ethanol to obtain single crystals suitable for X-ray diffraction . For analogous compounds, reactions in DMF with potassium carbonate as a base have been employed, followed by flash column chromatography on silica gel .

Q. How can researchers assess the cytotoxic activity of this compound in vitro?

Cytotoxicity is evaluated using standardized cell viability assays (e.g., MTT or SRB) against cancer cell lines such as MCF-7, PC-3, A-549, and Caco-2. Dose-response curves are generated to calculate IC₅₀ values. For example, compound VIa (a structural analog) showed IC₅₀ values of 0.9–35.0 μM across these lines, with comparisons to reference drugs like 5-fluorouracil . Ensure assay conditions (e.g., incubation time, serum concentration) are consistent to minimize variability.

Q. What purification techniques are recommended for isolating high-purity samples?

Flash column chromatography on silica gel (using gradients of ethyl acetate/hexane) is standard. Recrystallization from acetone or ethanol improves crystallinity for structural characterization. For analogs, high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases can resolve impurities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structure of this compound?

SC-XRD analysis requires crystals grown via slow evaporation. Refinement using SHELXL (a widely used software for small-molecule crystallography) confirms bond lengths, angles, and stereochemistry. For example, SHELXL refinement of related chromene derivatives showed mean C–C bond deviations of 0.002 Å and R-factors < 0.03, ensuring high accuracy . Hydrogen bonding and π-π stacking interactions can also be analyzed to predict solubility and stability.

Q. What strategies address contradictions in cytotoxicity data between studies?

Discrepancies may arise from differences in cell line genetic backgrounds, assay protocols, or compound purity. Mitigation strategies include:

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR analysis involves systematic substitution on the fluorophenyl (e.g., introducing electron-withdrawing groups) and chromene rings (e.g., varying imino substituents). For example, replacing the 3-fluorophenyl with a 3-chlorophenyl group in analogs increased cytotoxicity by 2–3 fold in A-549 cells . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like CHK1 kinase, guiding synthetic prioritization .

Q. What methods characterize the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS.

- Plasma stability : Assess metabolite formation in human plasma at 37°C over 24 hours.

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .

Methodological Considerations

Q. How should researchers design controls for kinase inhibition assays?

Include:

Q. What computational tools predict the compound’s pharmacokinetic properties?

SwissADME or pkCSM can estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions. For instance, analogs with logP > 3.5 show improved blood-brain barrier penetration but may have higher hepatotoxicity risks .

Data Analysis and Reporting

Q. How to interpret conflicting crystallographic data between SHELXL and other refinement tools?

Cross-validate results with alternative software (e.g., Olex2 or Phenix). Discrepancies in R-factors > 0.05 may indicate unresolved disorder or twinning. Re-refinement with SHELXD (for experimental phasing) or manual adjustment of occupancy factors can resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.